6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-9-4-5-2-1-3-11-6(5)10-7/h4H,1-3H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXMKDMJESAIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2OC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524895 | |
| Record name | 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88696-61-1 | |
| Record name | 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination-Cyclization Strategy
A foundational method involves the reaction of 4-hydroxy-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine with phosphorus oxychloride (POCl₃) under reflux conditions. This two-step process facilitates cyclization and introduces the amino group via nucleophilic substitution. The intermediate 4-chloro derivative is subsequently aminated using aqueous ammonia or ammonium hydroxide.
Reaction Conditions :
- Step 1 : 4-hydroxy precursor + POCl₃, reflux (110–120°C), 4–6 hours.
- Step 2 : Intermediate + NH₃/H₂O, room temperature, 12 hours.
- Yield : 65–75%.
This method’s limitation lies in handling toxic POCl₃, necessitating stringent safety protocols.
Multicomponent Reactions Using Hybrid Catalysts
Acid-Catalyzed One-Pot Synthesis
A scalable approach employs p-toluenesulfonic acid (p-TsOH) and magnesium sulfate (MgSO₄) as hybrid catalysts to condense aryl aldehydes, malononitrile, and tetrahydropyran (THP) or tetrahydrofuran (THF). The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization.
Representative Procedure :
- Reactants : Benzaldehyde (5 mmol), malononitrile (7.5 mmol), THP (10 mL).
- Catalyst : p-TsOH (1 mmol), MgSO₄ (5 mmol).
- Conditions : 60°C, 8–12 hours.
- Yield : 60–70%.
Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) enhance reactivity due to increased nucleophilicity, whereas electron-withdrawing groups (e.g., nitro) reduce yields by 15–20%.
Metal-Free Catalytic Systems
Recent advances prioritize eco-friendly protocols. For example, piperidine in ethanol under microwave irradiation achieves 80% yield in 30 minutes, leveraging rapid thermal activation to accelerate cyclization.
Pyrimidinethione Intermediate Routes
Thione Functionalization
Pyrimidinethiones serve as versatile intermediates. 6-Phenyl-2-thioxo-2,3-dihydropyrimidine-4(5H)-one reacts with chloroacetamide derivatives in dioxane under reflux to form pyrano[2,3-d]pyrimidines via thiol displacement and ring expansion.
Key Reaction :
- Reactant : 6-Phenyl-2-thioxopyrimidinone + 2-chloroacetyl chloride.
- Conditions : Dioxane, reflux (3 hours).
- Yield : 80%.
This route’s advantage is its compatibility with diverse electrophiles, enabling structural diversification.
Comparative Analysis of Synthetic Methods
Stereochemical Considerations
Stereoselectivity in pyrano[2,3-d]pyrimidine synthesis is influenced by the pyran ring’s conformation. Reactions using THP favor trans-diastereomers (>19:1 ratio) due to chair-like transition states, whereas THF-based systems show reduced selectivity (∼3:1).
Industrial-Scale Feasibility
The multicomponent method is preferred for large-scale production due to operational simplicity and lower cost. However, metal-free microwave-assisted routes offer energy efficiency, reducing reaction times by 90% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrano-pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Synthesis of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine Derivatives
The synthesis of this compound involves various methods, including one-pot multicomponent reactions. These reactions typically utilize aromatic aldehydes, malononitrile, and other reagents to produce a range of pyrano[2,3-d]pyrimidine derivatives. The process is often catalyzed by hybrid catalysts such as organocatalysts and metal catalysts, enhancing yield and efficiency .
Anticancer Properties
Recent studies have highlighted the potential of pyrano[2,3-d]pyrimidine derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown promising inhibitory activity against PARP-1 (Poly(ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms in cancer cells. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy .
Antimicrobial Activity
Compounds containing the pyrano[2,3-d]pyrimidine core have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory and Antioxidant Effects
Several derivatives of this compound have shown anti-inflammatory and antioxidant activities. These properties are critical in treating diseases associated with oxidative stress and chronic inflammation .
Potential Therapeutic Applications
The diverse biological activities of this compound derivatives suggest numerous therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Therapy | PARP-1 inhibitors for enhancing chemotherapy efficacy |
| Infectious Diseases | Development of new antibiotics |
| Inflammatory Diseases | Anti-inflammatory drugs for chronic conditions |
| Oxidative Stress Disorders | Antioxidants to mitigate cellular damage |
Case Study: PARP Inhibition
A study synthesized a series of pyrano[2,3-d]pyrimidine derivatives that were evaluated for their PARP inhibitory activity. The results indicated that certain compounds displayed significant anti-proliferative effects against human cancer cell lines (MCF-7 and HCT116), suggesting their potential use in cancer treatment strategies focused on DNA repair inhibition .
Case Study: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of pyrano[2,3-d]pyrimidine derivatives. The synthesized compounds were tested against various microbial strains, revealing effective inhibition at low concentrations. These findings support the potential application of these derivatives in developing new antimicrobial therapies .
Mechanism of Action
The mechanism by which 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine exerts its effects involves the inhibition of the Hedgehog signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting key components of this pathway, such as the Smoothened receptor, the compound can effectively halt the progression of certain cancers .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and functional differences between 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine and analogous compounds:
Key Insights from Structure-Activity Relationships (SAR)
Core Heterocycle Impact: The pyrano[2,3-d]pyrimidine scaffold (target compound) exhibits enhanced metabolic stability compared to pyrrolo[2,3-d]pyrimidine derivatives, as seen in pharmacokinetic studies . Pyrrolo[2,3-d]pyrimidine derivatives (e.g., SRI-32007, izorlisib) often feature substituents like morpholino and methylsulfonyl, which enhance target binding and bioavailability .
Substituent Effects: Electron-withdrawing groups (e.g., methylsulfonyl in SRI-32007) improve antiviral and anticancer activity by modulating enzyme binding . Halogenation (e.g., chlorine in 4-chloro-pyrido[2,3-d]pyrimidine) may enhance potency but reduce solubility . Amino groups at position 2 are critical for maintaining activity across multiple scaffolds, as seen in antiparasitic pyrrolopyrimidines .
Therapeutic Applications: Pyrano-pyrimidines are primarily explored in oncology (Hh pathway inhibition), while pyrrolo-pyrimidines target diverse indications, including HBV (SRI-32007) , cancer (izorlisib) , and Chagas disease (5-iodo derivative) .
Biological Activity
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine (CAS No. 88696-61-1) is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities based on diverse research findings.
- Molecular Formula : C7H9N3O
- Molar Mass : 151.17 g/mol
- Density : 1.302 g/cm³ (predicted)
- Melting Point : >200 °C
- Boiling Point : 382.6 °C (predicted)
- pKa : 6.09 (predicted) .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to pyrano[2,3-d]pyrimidine compounds. While specific data on this compound is limited, related compounds have shown promising results against various pathogens:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | Not specified | Various pathogens |
These derivatives exhibited significant antimicrobial activity with effective inhibition zones and minimum inhibitory concentrations (MIC) .
Anticancer Activity
In vitro studies have demonstrated that pyrano[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from this class have shown:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound X | A549 | 49.85 | Induction of apoptosis |
| Compound Y | HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| Compound Z | MCF-7 | 3.3 | Disassembly of microtubules |
These findings indicate that the structural modifications in pyrano[2,3-d]pyrimidine can lead to significant anticancer properties through various mechanisms .
Anti-inflammatory Activity
Pyrano[2,3-d]pyrimidine derivatives have also been recognized for their anti-inflammatory potential. Some studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process:
| Compound | COX Inhibition (%) |
|---|---|
| Compound A | 62% |
| Compound B | 71% |
| Compound C | 65% |
These results indicate a potential for developing anti-inflammatory agents based on the pyrano[2,3-d]pyrimidine framework .
Study on Anticancer Properties
A study conducted by Cankara et al. focused on the synthesis and biological evaluation of novel pyrazole derivatives that included pyrano[2,3-d]pyrimidine structures. The study highlighted compound efficacy against multiple cancer cell lines, showing significant cytotoxicity and potential for further development as anticancer agents .
Review on Pharmacological Activities
A comprehensive review highlighted various pharmacological activities associated with pyrano[2,3-d]pyrimidine derivatives. It summarized findings from multiple studies that reported their effects on cancer cells and inflammation pathways, reinforcing their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using POCl₃ as a catalyst under controlled stoichiometry (e.g., 0.035–0.04 mol POCl₃ per mmol substrate). Purification via reverse-phase HPLC or recrystallization enhances purity, while monitoring reaction progress with TLC or LC-MS ensures intermediate stability . Adjust solvent systems (e.g., dioxane with aqueous NH₃) to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use / NMR to confirm substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 7.0–8.5 ppm). IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). HRMS validates molecular weight, while RP-HPLC with UV detection ensures purity (>98%) .
Q. How can researchers design initial biological activity screens for this compound, focusing on antimicrobial or enzyme inhibition potential?
- Methodological Answer : Conduct agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL concentrations. For enzyme inhibition, use kinetic assays targeting kinases or proteases (e.g., ATPase activity measurement via malachite green assay). Include positive controls (e.g., ampicillin for antimicrobials) and triplicate replicates to ensure statistical validity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations or molecular docking) be integrated into studying this compound's reactivity and bioactivity?
- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian 16) to map reaction pathways and transition states, optimizing POCl₃-mediated cyclization energetics . For bioactivity, perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinities. Validate with MM/GBSA free-energy scoring .
Q. What strategies resolve contradictions between in vitro and in silico bioactivity data for pyrano-pyrimidine derivatives?
- Methodological Answer : Reconcile discrepancies by (1) verifying in silico parameters (e.g., protonation states, solvation models), (2) repeating assays under standardized conditions (pH 7.4, 37°C), and (3) conducting isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with SAR studies to identify substituent-specific effects .
Q. What methodologies enable systematic exploration of substituent effects on the pharmacological profile of analogs?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., nitro, methoxy) at the 5-aryl position via POCl₃-mediated condensation . Test cytotoxicity (MTT assay) and selectivity (e.g., kinase panel screening). Use multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
